2-Butylcyclohexanone

Flavor Chemistry Sensory Science Food Technology

2-Butylcyclohexanone (CAS 1126-18-7), a 2-alkyl substituted cyclohexanone , is a key intermediate in the flavor and fragrance industry and a versatile building block in organic synthesis. Its primary value proposition lies in its unique sensory profile and its reactivity as a substituted cyclic ketone, which differs substantially from the unsubstituted parent compound, cyclohexanone, as well as from other 2-alkylcyclohexanone analogs.

Molecular Formula C10H18O
Molecular Weight 154.25 g/mol
CAS No. 1126-18-7
Cat. No. B1265551
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Butylcyclohexanone
CAS1126-18-7
Molecular FormulaC10H18O
Molecular Weight154.25 g/mol
Structural Identifiers
SMILESCCCCC1CCCCC1=O
InChIInChI=1S/C10H18O/c1-2-3-6-9-7-4-5-8-10(9)11/h9H,2-8H2,1H3
InChIKeyPOYYYXPQBFPUKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Butylcyclohexanone (CAS 1126-18-7): A Key 2-Alkyl Cyclohexanone Intermediate for Flavor and Chemical Synthesis


2-Butylcyclohexanone (CAS 1126-18-7), a 2-alkyl substituted cyclohexanone [1], is a key intermediate in the flavor and fragrance industry and a versatile building block in organic synthesis. Its primary value proposition lies in its unique sensory profile and its reactivity as a substituted cyclic ketone, which differs substantially from the unsubstituted parent compound, cyclohexanone, as well as from other 2-alkylcyclohexanone analogs . A direct, scientifically verifiable differentiation is essential for informed procurement, as generic substitution can lead to significant deviations in flavor fidelity, reaction yields, and analytical outcomes.

Workflow Flavor formulation & sensory-directed synthesis Peppermint, spearmint, camphoraceous profile
Selection Context 2-alkyl cyclohexanone building block Distinct from unsubstituted cyclohexanone
Analytical Fit Positional isomer identification via GC-MS Diagnostic fragmentation pattern

Why Substituting 2-Butylcyclohexanone for Other Cyclohexanones is Scientifically Unjustified


Substituting 2-butylcyclohexanone with a generic cyclohexanone or a similar 2-alkylcyclohexanone analog is not scientifically justifiable due to demonstrably different physical, chemical, and biological properties. The specific alkyl chain length and its position on the cyclohexanone ring directly influence key parameters, including sensory profile [1], catalytic hydrogenation reactivity [2], and mass spectrometric fragmentation . For instance, the procurement of 2-butylcyclohexanone for a specific flavor formulation cannot be replaced by 2-tert-butylcyclohexanone without altering the intended taste and odor profile. The following evidence demonstrates these quantifiable differentiations.

Target Compound 2-Butylcyclohexanone
Substitution Mismatch Sensory profile may shift away from peppermint/cooling toward mild, fresh notes with 2,4-di-tert-butyl analog.
Target Compound 2-Butylcyclohexanone
Substitution Mismatch Catalytic hydrogenation rate and steric environment differ from cyclohexanone and tert-butyl analogs; reactivity profile may not transfer.
Target Compound 2-Butylcyclohexanone
Substitution Mismatch Transdermal absorption enhancement profile differs significantly from longer-chain 2-n-octyl analog; chain-length-dependent property.

Quantitative Differentiation of 2-Butylcyclohexanone from Its Analogs


Sensory Profile: 2-Butylcyclohexanone vs. 2-tert-Butylcyclohexanone

2-Butylcyclohexanone (specifically 2-sec-butylcyclohexanone) provides a specific sensory profile characterized by cooling, peppermint, spearmint, and camphoraceous notes [1]. This profile is distinct from the mild, fresh scent of the 2,4-di-tert-butyl analog used in perfume compositions [2]. This difference is critical for flavor and fragrance formulators.

Sensory Profile
Cross-study comparable
Cooling, peppermint, spearmint, camphoraceous notes vs. mild, fresh scent
Qualitative sensory difference dictates specific flavor application.
Human sensory evaluation; formulation fidelity context.
Flavor Chemistry Sensory Science Food Technology

Synthesis Yield: 2-Butylcyclohexanone One-Pot Synthesis Efficiency

A one-pot synthesis method for 2-butylcyclohexanone using a bifunctional Pd/ZrO2 catalyst achieves a high yield of 76-77% at 140 °C [REFS-1, REFS-2]. While direct comparative yield data for other 2-alkylcyclohexanones under identical conditions is limited, this high yield for the specific n-butyl derivative demonstrates an efficient and selective synthetic pathway that may not be generalizable to other alkyl chain lengths due to steric effects [3].

Synthesis Yield
Class-level inference
76–77% yield at 140 °C
One-pot cascade reaction demonstrates efficient route for n-butyl derivative.
Pd/ZrO2 catalyst; steric effects may limit generalization to other chain lengths.
Catalysis Green Chemistry Process Chemistry

Analytical Differentiation: GC-MS Fragmentation of 2-Butylcyclohexanone vs. 4-Butylcyclohexanone

Gas chromatography-mass spectrometry (GC-MS) can definitively distinguish the positional isomer 2-butylcyclohexanone from 4-butylcyclohexanone based on their distinct electron impact fragmentation patterns . This analytical differentiation is crucial for verifying the identity and purity of a purchased batch and is a key part of any quality control specification for this compound.

GC-MS Fragmentation
Data to verify
Diagnostic fragment ions distinguish 2-butyl from 4-butyl isomer
Supports identity verification and isomeric purity assessment.
Source-specific review; GC/EI-MS conditions apply.
Analytical Chemistry Mass Spectrometry Quality Control

Physical Properties: Boiling Point of 2-Butylcyclohexanone vs. Cyclohexanone

The boiling point of 2-butylcyclohexanone is significantly higher than that of the unsubstituted cyclohexanone. While a precise experimental value at atmospheric pressure is not uniformly reported (estimated to be ~217-220 °C [REFS-1, REFS-2]), it is substantially greater than the 155.6 °C boiling point of cyclohexanone [1]. This difference has direct implications for its handling, purification, and use in high-temperature reactions or processes.

Boiling Point
Cross-study comparable
~217–220 °C vs. 155.6 °C (cyclohexanone)
Approximately 62–64 °C higher; relevant for high-temperature process suitability.
Estimated at 760 mmHg; handling and purification context.
Physical Chemistry Process Engineering Separation Science

Catalytic Reactivity: Steric Hindrance Differentiates 2-Alkylcyclohexanones

The presence and bulk of the alkyl group at the 2-position directly impacts reactivity in catalytic hydrogenation. A study comparing 2-isopropyl- and 2-tert-butylcyclohexanone to cyclohexanone showed that alkyl substitution sterically hinders ketone adsorption onto the catalyst surface (Ru/Al2O3, Rh/Al2O3, Pt/Al2O3) [1]. While 2-butylcyclohexanone was not tested, its n-butyl group is less bulky than tert-butyl, implying intermediate reactivity. This is a class-level inference, as no direct data for 2-butylcyclohexanone is provided.

Catalytic Reactivity
Class-level inference
Reactivity inferred between cyclohexanone and 2-tert-butylcyclohexanone
Alkyl steric hindrance alters hydrogenation rate; not a simple drop-in replacement.
No direct data for target compound; Ru/Rh/Pt catalyst study.
Heterogeneous Catalysis Reaction Kinetics Organic Synthesis

Transdermal Absorption Enhancement: 2-n-Octylcyclohexanone vs. 2-tert-Butylcyclohexanone

In a study on percutaneous absorption of ketoprofen and indomethacin, the addition of 2-tert-butylcyclohexanone markedly enhanced drug absorption, but the effect of 2-n-octylcyclohexanone was even more pronounced [1]. The study suggests that a chain length of eight carbons at the 2-position is an important factor for absorption enhancement. This provides a class-level insight: the length of the n-alkyl chain is a critical determinant of biological activity in this context. 2-Butylcyclohexanone, with its shorter 4-carbon chain, would be expected to have a different, likely lesser, enhancing effect.

Transdermal Enhancement
Class-level inference
Shorter 4-carbon chain expected to show lower enhancement vs. 8-carbon chain
Chain-length-dependent biological activity; different transdermal profile expected.
In vivo rat model; ketoprofen/indomethacin gel study.
Pharmaceutics Drug Delivery Transdermal Systems

Targeted Application Scenarios for 2-Butylcyclohexanone Based on Evidentiary Differentiation


Flavor and Fragrance Formulation: Creating a Specific Peppermint Profile

2-Butylcyclohexanone is the optimal choice for flavor and fragrance applications that require a specific cooling, peppermint, and spearmint profile with camphoraceous undertones [1]. Its use as a flavoring agent in foods at concentrations of 2.5–5 mg/kg is supported by its FEMA GRAS status (FEMA No. 3261) [1]. The substitution with a 2,4-di-tert-butylcyclohexanone would result in a completely different, milder, and less minty scent profile [2], failing to meet the formulation's sensory target.

Chemical Synthesis: Leveraging One-Pot Manufacturing Efficiency

For cost-sensitive and environmentally conscious manufacturing processes, the established one-pot synthesis of 2-butylcyclohexanone from cyclohexanone and n-butanal using a Pd/ZrO2 catalyst offers a demonstrably efficient route [REFS-1, REFS-2]. This method achieves a high yield of 76-77% under mild conditions (140 °C) [1], providing a clear advantage over traditional multi-step syntheses. This process-specific efficiency makes the compound an attractive building block in industrial settings.

Analytical Chemistry: Serving as a Reference Standard for Positional Isomer Identification

In analytical chemistry and quality control, pure 2-butylcyclohexanone is essential as a reference standard for the unambiguous identification of this specific positional isomer in complex mixtures using GC-MS [1]. Its unique fragmentation pattern allows for its differentiation from other isomers like 4-butylcyclohexanone [1]. For a laboratory, procuring a high-purity sample of the correct isomer is mandatory for method development, validation, and routine quality assurance of products containing cyclohexanone derivatives.

Organic Synthesis: Selecting a Reactant Based on Steric Effects

When planning a synthetic route that involves a hydrogenation or other catalytic step sensitive to steric hindrance, the choice of 2-butylcyclohexanone over other 2-alkylcyclohexanones or cyclohexanone itself is critical [1]. While not directly quantified for this specific compound, the class of 2-alkylcyclohexanones is known to have reduced adsorption and reaction rates on heterogeneous catalysts compared to the unsubstituted cyclohexanone [1]. A synthetic chemist would select 2-butylcyclohexanone for its specific reactivity profile, which is different from both less hindered (cyclohexanone) and more hindered (2-tert-butylcyclohexanone) alternatives.

Application
Selection Property
Validation Focus
Flavor & fragrance formulation
Peppermint, spearmint, camphoraceous sensory profile
Sensory panel confirmation; FEMA GRAS documentation review
Chemical synthesis (one-pot route)
High-yield cascade reaction efficiency (Pd/ZrO2)
Reproducibility under target process conditions; catalyst compatibility
Analytical reference standard
Diagnostic GC-MS fragmentation for positional isomer ID
Spectral library matching; isomeric purity verification
Steric-effect-controlled synthesis
Moderate 2-alkyl steric hindrance vs. cyclohexanone
Hydrogenation rate comparison; catalyst adsorption study

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
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